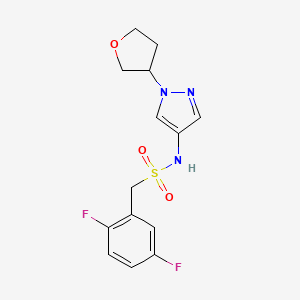
1-Cyclopentyl-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains several rings: a cyclopentyl ring, a thiazole ring, and a piperazine ring. These rings could influence the compound’s shape and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Spectroscopic Analysis : Tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents, similar in structure to the compound , have been synthesized and analyzed using spectroscopic methods. These studies included 1H, 13C NMR, and IR spectroscopies, providing insights into the molecular structure and behavior of such compounds (Iriepa & Bellanato, 2013).
Stereochemical Studies : Research on urea derivatives from amino-methyl-cyclopentanols and cyclohexanols with phenyl isocyanate highlighted the importance of stereochemistry in these compounds. Such studies are crucial for understanding the 3D arrangements and potential reactivity of molecules similar to the one mentioned (Fülöp, Bernáth, & Sohár, 1985).
Biological Applications
Antifungal Activity : Certain urea derivatives have shown promising antifungal properties. Research comparing these compounds with standard fungicides against organisms like A. niger and F. oxyporum suggests potential applications in agriculture and medicine (Mishra, Singh, & Wahab, 2000).
Antimicrobial and Anticancer Activity : Novel urea and thiourea derivatives containing benzimidazole have been synthesized and evaluated as potential anticancer agents. These compounds showed significant cytotoxicity against breast cancer cell lines, indicating their potential in cancer therapy (Siddig et al., 2021).
Synthesis and Biological Evaluation : Hybrid molecules containing penicillanic or cephalosporanic acid moieties synthesized via microwave-assisted methods showed antimicrobial, antilipase, and antiurease activities. Such compounds illustrate the diverse biological activities achievable with urea derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a material, future research could involve studying its properties and potential applications .
Propriétés
IUPAC Name |
1-cyclopentyl-3-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O2S/c23-22(24,25)15-4-3-7-18(12-15)29-8-10-30(11-9-29)19(31)13-17-14-33-21(27-17)28-20(32)26-16-5-1-2-6-16/h3-4,7,12,14,16H,1-2,5-6,8-11,13H2,(H2,26,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZFGWOKEGWTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2983039.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983040.png)
![4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2983047.png)
![3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2983048.png)
![6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2983049.png)
![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2983052.png)
![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide](/img/structure/B2983059.png)

